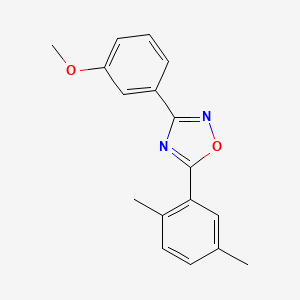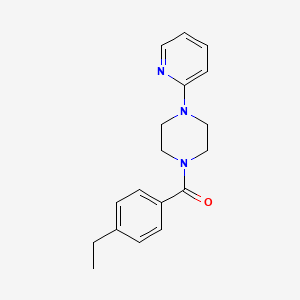![molecular formula C23H32Cl2N2 B5211995 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5211995.png)
2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a highly specific antagonist of the sigma-1 receptor, which is a protein that plays a crucial role in several neurological processes.
作用机制
The mechanism of action of 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride involves its binding to the sigma-1 receptor, which leads to the inhibition of its activity. This, in turn, leads to the modulation of several signaling pathways that are involved in neurological processes.
Biochemical and Physiological Effects:
2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
One of the advantages of using 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride in lab experiments is its high specificity for the sigma-1 receptor, which allows for the accurate modulation of its activity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
未来方向
There are several future directions for the study of 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride. One direction is the investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its effects on other signaling pathways that are involved in neurological processes. Additionally, the development of more soluble analogs of this compound could lead to its broader application in experimental conditions.
In conclusion, 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride is a highly specific antagonist of the sigma-1 receptor that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. Its mechanism of action involves the inhibition of the sigma-1 receptor, leading to the modulation of several signaling pathways that are involved in neurological processes. Although there are limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to its broader application in neurological research.
合成方法
The synthesis of 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride involves the reaction of 1,6-dibromohexane with benzylamine, followed by the cyclization of the resulting compound with triethylamine. The final product is obtained by the addition of hydrochloric acid to the reaction mixture.
科学研究应用
2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several neurological processes, including neurotransmitter release, calcium signaling, and neuronal survival.
属性
IUPAC Name |
2,8-dibenzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2.2ClH/c1-3-9-21(10-4-1)17-24-15-7-13-23(19-24)14-8-16-25(20-23)18-22-11-5-2-6-12-22;;/h1-6,9-12H,7-8,13-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAYTUXELUOVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)CC3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211916.png)
methanone](/img/structure/B5211923.png)
![N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5211946.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5211955.png)
![N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5211965.png)


![N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5211988.png)
![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)
![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)


![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)